molecular formula C19H19ClN4O4S B4287010 N~5~-(2-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

N~5~-(2-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4287010
M. Wt: 434.9 g/mol
InChI Key: OXJJMVAJSPQUFJ-UHFFFAOYSA-N
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Description

N~5~-(2-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a variety of functional groups, including a phenoxy group, an oxadiazole ring, and a thienyl group

Properties

IUPAC Name

N-[2-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S/c1-11-8-13(9-12(2)16(11)20)27-10-15(25)21-5-6-22-18(26)19-23-17(24-28-19)14-4-3-7-29-14/h3-4,7-9H,5-6,10H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJJMVAJSPQUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phenoxyacetyl intermediate: This involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Amidation: The phenoxyacetyl intermediate is then reacted with ethylenediamine to form the corresponding amide.

    Cyclization: The amide is then cyclized with thiosemicarbazide to form the oxadiazole ring.

    Thienyl substitution: Finally, the oxadiazole intermediate is reacted with 2-thiophenecarboxylic acid to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N~5~-(2-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in research to understand its interactions with various biological targets.

Mechanism of Action

The mechanism of action of N5-(2-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The phenoxy and thienyl groups allow it to interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring is known to interact with nucleic acids, which could explain its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(2-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. Its structure allows for interactions with a variety of biological targets, making it a versatile compound in scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-(2-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-(2-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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